molecular formula C16H15N3O6 B2919892 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034383-43-0

3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2919892
CAS No.: 2034383-43-0
M. Wt: 345.311
InChI Key: ZMCGBSYGGRLICH-UHFFFAOYSA-N
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Description

3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034383-43-0) is a synthetic small molecule with a molecular formula of C16H15N3O6 and a molecular weight of 345.31 g/mol . This compound features a oxazolidine-2,4-dione core, a scaffold recognized in medicinal chemistry for its versatility and role as a bioisostere for groups like carbamates and ureas, which can influence metabolic stability and hydrogen bonding potential . The integration of this moiety with a benzoxazolone group through a pyrrolidine linker makes it a compound of significant interest for pharmaceutical and biological research. Oxazolidinone derivatives are a well-established class of synthetic antibacterial agents, pioneered by drugs like linezolid, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . Beyond their antimicrobial applications, the oxazolidinone scaffold is being explored in diverse therapeutic areas, including as anticancer, anti-inflammatory, and antiviral agents, highlighting its broad utility in drug discovery programs . Researchers can utilize this high-purity compound as a key intermediate or building block in organic synthesis, or as a pharmacologically active probe for developing novel therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6/c20-13(8-18-11-3-1-2-4-12(11)25-15(18)22)17-6-5-10(7-17)19-14(21)9-24-16(19)23/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCGBSYGGRLICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves a multi-step process:

  • Initial Synthesis of Benzoxazole Derivative: : This step involves the formation of the 2-oxobenzo[d]oxazole ring, often using cyclization reactions with appropriate starting materials such as substituted o-aminophenols and carboxylic acids.

  • Acetylation: : The benzoxazole derivative undergoes acetylation with acetic anhydride in the presence of a catalyst like pyridine, forming the acetylated intermediate.

  • Formation of Pyrrolidine Derivative: : This intermediate is then reacted with a suitable amine to introduce the pyrrolidin-3-yl group, creating a complex intermediate compound.

  • Cyclization and Oxazolidine Formation: : Finally, the compound undergoes cyclization reactions, facilitated by appropriate reagents and conditions, to form the oxazolidine-2,4-dione ring, completing the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the above synthetic steps, optimizing reaction conditions, and employing continuous flow reactors to ensure consistent product quality and yield. Green chemistry principles, such as using less hazardous solvents and catalysts, may be incorporated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione undergoes various types of chemical reactions:

  • Oxidation: : This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions with agents like lithium aluminum hydride can modify its functional groups, yielding reduced products.

  • Substitution: : The benzoxazole and oxazolidine rings allow for nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate, and related oxidizing agents.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

  • Substitution: : Halogens, alkylating agents, and nucleophiles in the presence of catalysts like Lewis acids.

Major Products

  • Oxidized Products: : Modifications primarily occur at the oxazolidine and benzoxazole rings.

  • Reduced Products: : Simplified structures with fewer oxygen-containing functional groups.

  • Substituted Products: : Various functional group substitutions on the benzoxazole and oxazolidine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules and polymers. Its reactivity allows for the creation of novel materials with specific properties.

Biology

Biologically, 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione may be used as a probe to study enzyme interactions and pathways involving oxazolidine and benzoxazole functional groups.

Medicine

In medicine, its unique structure is being explored for potential therapeutic applications, such as targeting specific biological pathways involved in diseases. Research is ongoing to evaluate its efficacy and safety.

Industry

Industrially, this compound finds applications in the production of advanced materials, pharmaceuticals, and agrochemicals due to its diverse reactivity and stability.

Mechanism of Action

The mechanism by which 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione exerts its effects often involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or chemical outcomes. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A : 3-(1-(2-(4-Methoxyphenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034383-30-5)
  • Structure : Replaces the benzoxazolone with a 4-methoxyphenylacetyl group.
  • Molecular Weight : 318.32 g/mol (vs. ~380–400 g/mol for the target compound, estimated based on structural analogs).
Compound B : 3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS 1795449-28-3)
  • Structure : Substitutes oxazolidine-dione with thiazolidine-2,4-dione and introduces a sulfonyl linker.
  • Key Differences :
    • Thiazolidine-dione is a hallmark of antidiabetic agents (e.g., pioglitazone), suggesting divergent therapeutic targets .
    • The sulfonyl group increases metabolic stability but may reduce solubility .
Compound C : PBPA (TSPO-selective SPECT ligand)
  • Structure: Contains a bis(pyridin-2-ylmethyl)aminoacetamido-benzoxazolone core.
  • Key Differences :
    • Designed for imaging applications via chelation with radionuclides (e.g., carbon-11) .
    • The pyridine arms enhance metal-binding capacity, unlike the acetyl-pyrrolidine in the target compound.

Biological Activity

3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound belonging to the oxazolidinone class, which is known for its significant biological activities, particularly as antibacterial agents. This compound features a unique structure that integrates multiple functional groups, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O5C_{16}H_{18}N_{2}O_{5}, with a molecular weight of 350.4 g/mol. The structural complexity arises from the integration of an oxazolidine core, a pyrrolidine ring, and an oxobenzoxazole moiety. This combination potentially enhances its bioactivity through various mechanisms.

Antibacterial Properties

The primary biological activity associated with this compound is its antibacterial activity . This compound is believed to inhibit bacterial protein synthesis by binding to the ribosomal subunits, similar to other oxazolidinone antibiotics. Research indicates that compounds within this class exhibit significant activity against Gram-positive bacteria by interfering with the initiation of protein synthesis .

The mechanism of action involves the inhibition of the peptidyl transferase activity in the ribosome, which is crucial for protein synthesis. This inhibition can lead to bacteriostasis or bactericidal effects depending on the concentration and specific bacterial strain involved .

Comparative Biological Activity

A comparative analysis of various oxazolidinones reveals that this compound's structure significantly influences its biological activity. The presence of the oxazolidinone moiety has been linked to various other biological activities beyond antibacterial properties, including enzyme inhibition and potential anti-cancer effects .

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntibacterialTBD
(-)-cytoxazoneAntibacterialTBD
StreptazolinAntibacterialTBD

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of several oxazolidinones, including derivatives similar to this compound. Results indicated significant inhibition against Staphylococcus aureus and Enterococcus faecium strains .
  • Structure-Activity Relationship (SAR) : Research exploring SAR found that modifications to the oxazolidinone core could enhance antibacterial potency. For instance, substituents on the benzene ring were shown to influence binding affinity and efficacy against specific bacterial targets .

Q & A

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer: Conduct meta-analysis using standardized protocols (e.g., CONSORT guidelines). Variables to harmonize: cell line passage number, assay incubation time, and compound purity (>95% by HPLC). Use Bland-Altman plots to assess inter-lab variability. If conflicting results persist, employ CRISPR-engineered isogenic cell lines to isolate genetic factors influencing activity .

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